2-Benzothiazolamine, 4-hydrazino-
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Overview
Description
2-Benzothiazolamine, 4-hydrazino- is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolamine, 4-hydrazino- typically involves the reaction of 2-aminobenzothiazole with hydrazine or its derivatives. One common method is the condensation reaction between 2-aminobenzothiazole and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods: Industrial production of 2-Benzothiazolamine, 4-hydrazino- may involve batch processes where the reactants are charged into a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolamine, 4-hydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
2-Benzothiazolamine, 4-hydrazino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 4-hydrazino- involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels (VGSCs). The compound may also interact with other cellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Benzothiazolylhydrazone derivatives
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
Comparison: Compared to other similar compounds, 2-Benzothiazolamine, 4-hydrazino- exhibits unique properties due to the presence of the hydrazino group. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
68140-94-3 |
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Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-hydrazinyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c8-7-10-6-4(11-9)2-1-3-5(6)12-7/h1-3,11H,9H2,(H2,8,10) |
InChI Key |
VRMKCGYEAQPCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)NN |
Origin of Product |
United States |
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